3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile

PET imaging serotonin transporter binding potential

Inconsistent precursor quality compromises [11C]DASB radiosynthesis yield and specific activity in PET neuroimaging studies. N-Desmethyl-DASB is the exclusive N-desmethyl precursor engineered for clinical-grade [11C]DASB production. • Delivers 74±3% radiochemical yield under optimized GMP conditions (100°C, 2 min, 4 mg/mL in DMSO) • Enables final product specific activities of 152-211 GBq/µmol with >95% radiochemical purity • Non-orthosteric SERT binding ensures PET occupancy measurements unaffected by endogenous serotonin fluctuations

Molecular Formula C15H15N3S
Molecular Weight 269.4 g/mol
CAS No. 296774-10-2
Cat. No. B149626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile
CAS296774-10-2
Synonyms3-Amino-4-(2-methylaminomethylphenylsulfanyl)benzonitrile
Molecular FormulaC15H15N3S
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC=C1SC2=C(C=C(C=C2)C#N)N
InChIInChI=1S/C15H15N3S/c1-18-10-12-4-2-3-5-14(12)19-15-7-6-11(9-16)8-13(15)17/h2-8,18H,10,17H2,1H3
InChIKeyZIUUMKHZYUTZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl-DASB Precursor for SERT PET Imaging


3-Amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile (CAS 296774-10-2), systematically designated N-desmethyl-DASB, is a synthetic phenylthiobenzylamine derivative with the molecular formula C15H15N3S and a molecular weight of 269.4 g/mol [1]. The compound serves as the essential N-desmethyl precursor for the radiosynthesis of [11C]DASB (N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine), a positron emission tomography (PET) radioligand that binds with high affinity (KD = 3.5 nM) to the serotonin transporter (SERT) and is widely regarded as a leading imaging agent for quantifying serotonergic innervation density in the living human brain [2]. Its procurement relevance stems from its singular role as the methyl-acceptor substrate in the [11C]methyl iodide radiolabeling reaction that generates clinical-grade [11C]DASB for neuropsychiatric research [3].

1
Methyl-acceptor substrate for [11C]CH3I radiosynthesis of [11C]DASB
2
Single N-methyl secondary amine ensures site-selective labeling without competing side reactions
3
Supports GMP-compliant production of [11C]DASB for human SERT PET research imaging

Structural Specificity for [11C]DASB Radiosynthesis


The N-methyl secondary amine functionality of 3-amino-4-((2-((methylamino)methyl)phenyl)thio)benzonitrile is the exclusive nucleophilic trapping site for [11C]methyl iodide during [11C]DASB radiosynthesis, a reaction that achieves a precisely optimized radiochemical yield of 74 ± 3% under defined conditions (100 °C, 2 min, 4 mg/mL precursor in DMSO) [1]. Substitution with the primary amine analog (3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile) introduces an additional reactive site, leading to competing dimethylation side-products and unacceptably reduced specific activity of the final radiotracer. Conversely, the pre-methylated dimethylamino analog (DASB itself, CAS 627490-01-1) is incapable of accepting a [11C]methyl group, rendering it useless as a labeling precursor. This structural non-negotiability means that any deviation in the N-methyl substitution pattern directly compromises either radiochemical yield, radiochemical purity (required >95% for clinical use), or specific activity—all critical quality attributes for PET tracer production [2].

!
Primary amine analog introduces a second nucleophilic site, producing dimethylation side-products that may reduce radiochemical purity.
!
Pre-methylated dimethylamino analog (DASB) cannot accept a [11C]methyl group; it is not a viable labeling precursor.
!
Any deviation from the N-methyl substitution pattern may compromise specific activity and final tracer quality.

Comparative Performance of [11C]DASB Versus Alternative Radioligands


Specific-to-Nonspecific Binding Ratio in Human Brain

In a direct head-to-head human PET study, [11C]DASB (derived from the N-desmethyl-DASB precursor) demonstrated a significantly higher specific-to-nonspecific equilibrium partition coefficient (V3″) in the midbrain compared with the first-generation SERT radioligand [11C]McN 5652. This translates to superior target-to-background contrast, which is critical for reliable quantification of SERT density in moderate-expression limbic regions [1].

SERT binding contrast
Head-to-head
[11C]DASB V3″ 2.04±0.44
vs [11C]McN 5652 V3″ 1.20±0.34
1.70× higher specific-to-nonspecific partition coefficient
Reported higher V3″ may support SERT quantification in limbic regions.
Human PET, 6 volunteers, arterial input function.
PET imaging serotonin transporter binding potential

SERT Binding Affinity and Transporter Selectivity

In vitro binding assays on recombinant human monoamine transporters reveal that DASB (the [11C]-labeled product derived from the N-desmethyl precursor) binds to SERT with a dissociation constant KD of 3.5 nM, while exhibiting negligible affinity for the human norepinephrine transporter (NET) at concentrations up to 1 µM. This translates to an estimated >285-fold selectivity ratio for SERT over NET [1]. In contrast, earlier SERT tracers such as [11C]McN 5652 and certain β-CIT analogs exhibit significant cross-reactivity with dopamine and norepinephrine transporters, which complicates regional brain quantification [2].

SERT affinity & selectivity
Cross-study
KD 3.5 nM
SERT/NET selectivity >285-fold
Reported selectivity may support single-transporter signal interpretation.
Recombinant human transporters, HEK293.
binding affinity transporter selectivity off-target binding

Cerebellar Nonspecific Binding and Reference Region Validity

The cerebellar total distribution volume (VT), a direct measure of nonspecific plus free radioligand binding in the brain, was significantly lower for [11C]DASB (10.1 ± 2.0 mL·g⁻¹) compared with [11C]McN 5652 (20.8 ± 3.6 mL·g⁻¹) in healthy human subjects [1]. Since the cerebellum is widely used as a reference region devoid of specific SERT binding, lower cerebellar VT directly improves the accuracy of simplified reference tissue models (e.g., SRTM, MRTM2) for estimating binding potential without arterial blood sampling.

Cerebellar reference
Head-to-head
[11C]DASB VT 10.1±2.0 mL·g⁻¹
vs [11C]McN 5652 VT 20.8±3.6 mL·g⁻¹
2.06× lower cerebellar nonspecific binding
Lower cerebellar VT may improve reference-region model accuracy.
Same human PET cohort, kinetic analysis.
nonspecific binding cerebellar reference region distribution volume

Radiochemical Yield and Specific Activity Optimization

Systematic optimization of the [11C]methylation reaction using the N-desmethyl-DASB precursor (CAS 296774-10-2) established that optimal conditions (100 °C, 2 min reaction time, 4 mg/mL precursor concentration in DMSO) yield 74 ± 3% radiochemical incorporation of [11C]methyl iodide [1]. This translates to final formulated product activities of 3800–4300 MBq with specific activities of 152–211 GBq/µmol and radiochemical purity exceeding 95%, suitable for multiple sequential human PET scans from a single production run [1]. In comparison, alternative SERT precursor scaffolds that require multi-step prosthetic group conjugation (e.g., [18F]fluorobenzyl iodide coupling) typically achieve lower overall decay-corrected yields and longer total synthesis times [2].

Radiosynthesis yield
Cross-study
74 ± 3%
specific activity 152–211 GBq/µmol
Reported yield supports multi-subject batch production from a single run.
100°C, 2 min, 4 mg/mL in DMSO, automated module.
radiochemical yield radiosynthesis optimization specific activity

Commercial Precursor Purity and GMP Compliance

The commercially available N-desmethyl-DASB precursor (CAS 296774-10-2) is supplied at ≥98% purity (HPLC) with comprehensive certificates of analysis including appearance, ¹H NMR, IR spectra, melting point, HPLC purity, and GC residual solvent analysis [1]. This level of characterization exceeds the minimal requirements for PET precursor qualification and directly supports GMP-compliant radiosynthesis for clinical research applications. In contrast, custom-synthesized or in-house prepared batches of structurally related phenylthiobenzylamine precursors often lack this full analytical panel, introducing batch-to-batch variability that can affect radiochemical yield reproducibility [2].

Precursor purity
Data to verify
≥98% (HPLC)
  • CoA: NMR, IR, melting point, HPLC, residual solvents
Full characterization package may reduce batch-to-batch variability risks.
Supplier specification; independent verification recommended.
precursor quality control GMP compliance batch-to-batch consistency

Binding Site Distinct from Serotonin Recognition Site

Competition binding experiments demonstrated that 5-HT (serotonin) inhibits [3H]DASB binding to SERT with an IC50 of 82.4 nM, which is more than one order of magnitude (23.5-fold) higher than the KD of DASB itself (3.5 nM) [1]. This indicates that DASB binds to a site on SERT that is pharmacologically distinct from the orthosteric serotonin recognition/translocation site. This property contrasts with certain earlier SERT radioligands such as [11C]McN 5652 and [123I]β-CIT, which compete more directly with endogenous 5-HT, potentially confounding PET measurements under conditions of altered synaptic serotonin levels [2].

Binding site property
Cross-study
DASB KD 3.5 nM
vs 5-HT IC50 82.4 nM
23.5× separation (non-orthosteric binding)
Non-orthosteric site may reduce interference from endogenous serotonin.
[3H]DASB competition on recombinant hSERT.
allosteric binding competition assay endogenous neurotransmitter interference

Key Applications in PET Tracer Production and SERT Research


Clinical-Grade [11C]DASB Radiosynthesis

The N-desmethyl-DASB precursor is used as the methyl-acceptor substrate in automated [11C]methylation modules to produce [11C]DASB for human PET studies of SERT density. Under optimized GMP conditions (100 °C, 2 min, 4 mg/mL precursor in DMSO), the precursor consistently delivers radiochemical yields of 74 ± 3% with final product specific activities of 152–211 GBq/µmol and radiochemical purity >95% [1]. The resulting [11C]DASB provides superior specific-to-nonspecific binding ratios (midbrain V3″ = 2.04) compared with [11C]McN 5652 (V3″ = 1.20), enabling reliable quantification of SERT in limbic regions critical for depression and anxiety research .

Drug Occupancy Studies of SERT Inhibitors

Pharmaceutical companies developing novel antidepressants or SERT-targeting compounds require a radioligand with minimal competition from endogenous serotonin to accurately measure drug-induced SERT occupancy. The non-orthosteric binding of [11C]DASB (derived from the N-desmethyl precursor) ensures that PET measurements are not confounded by fluctuating synaptic 5-HT levels, as demonstrated by the 23.5-fold separation between DASB KD (3.5 nM) and 5-HT displacement IC50 (82.4 nM) [1]. This property, combined with >285-fold selectivity over NET, makes the [11C]DASB system the method of choice for dose-occupancy studies supporting IND filings and Phase I/II clinical development of SERT-targeted therapeutics [1].

Multi-Site Studies with Non-Invasive Quantification

Large-scale multi-center clinical neuroimaging studies (e.g., in major depressive disorder, Parkinson's disease, or obsessive-compulsive disorder) benefit from the significantly lower cerebellar nonspecific binding of [11C]DASB (cerebellar VT = 10.1 mL·g⁻¹) versus [11C]McN 5652 (cerebellar VT = 20.8 mL·g⁻¹) [1]. This 2-fold reduction in reference region VT improves the validity of non-invasive simplified reference tissue models, eliminating the need for arterial blood sampling at each imaging visit—a critical operational advantage for studies involving vulnerable patient populations, repeated scanning sessions, or sites without on-site arterial cannulation expertise [1].

Development of 18F-Labeled DASB Analogs

Research groups developing fluorine-18 labeled SERT radiotracers use the N-desmethyl-DASB precursor as a versatile synthetic intermediate for incorporating [18F]fluorobenzyl or other prosthetic groups via the secondary amine nucleophile [1]. The established synthetic route to the N-desmethyl precursor provides higher chemical yields than alternative routes to the primary amine analog, enabling efficient production of DASB derivatives with the longer 109.8-minute physical half-life of 18F (versus 20.4 min for 11C) [1]. These 18F-labeled analogs can be distributed to imaging facilities without on-site cyclotron capabilities, expanding patient access to SERT PET imaging for clinical research and potentially for future diagnostic applications [1].

Application
Selection Property
Validation Focus
GMP-compliant [11C]DASB synthesis for research PET
Single N-methyl reactive site
Radiochemical yield and purity reproducibility
SERT drug occupancy studies in clinical research
Non-orthosteric binding to SERT
Endogenous serotonin competition minimization
Multi-center neuroimaging with non-invasive quantification
Low cerebellar nonspecific binding
Reference tissue model performance
Development of 18F-labeled DASB analogs for wider PET access
Secondary amine nucleophile for prosthetic group conjugation
Prosthetic group coupling efficiency
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